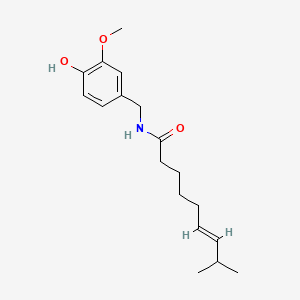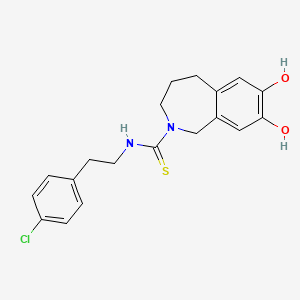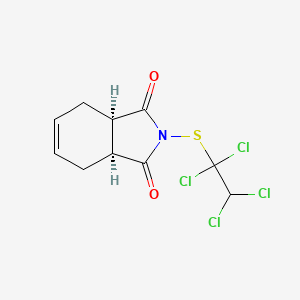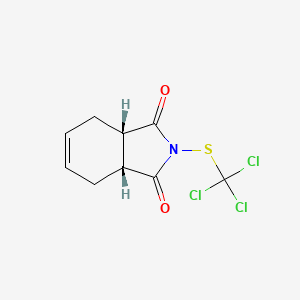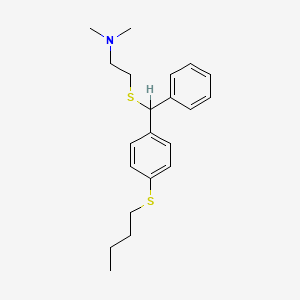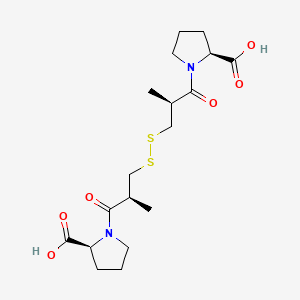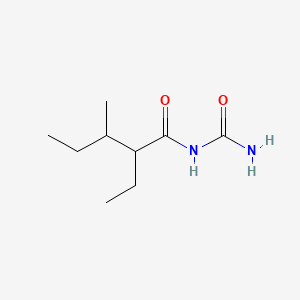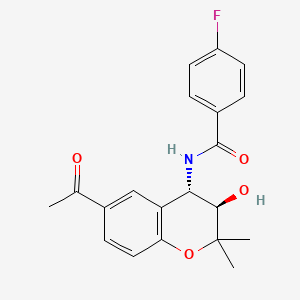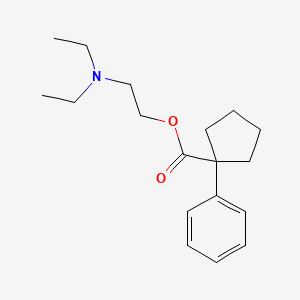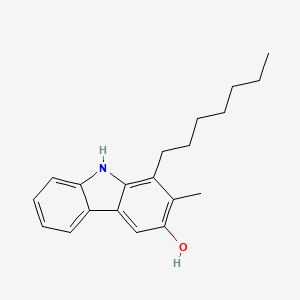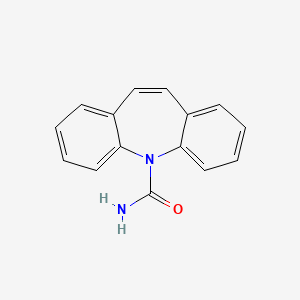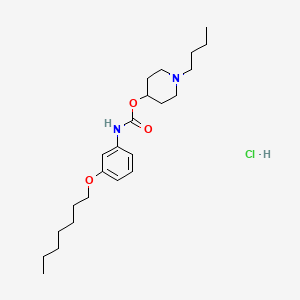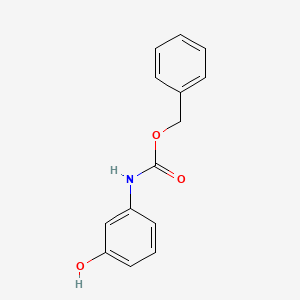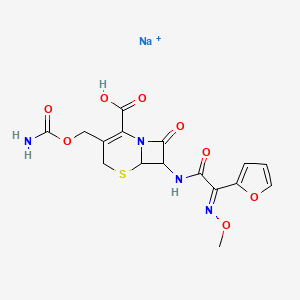
Cefuroxime sodique
Vue d'ensemble
Description
Le cefuroxime sodique est un antibiotique céphalosporine de deuxième génération utilisé pour traiter et prévenir diverses infections bactériennes. Il est efficace contre les bactéries à Gram positif et à Gram négatif, ce qui en fait un antibiotique à large spectre. Le this compound est couramment utilisé pour traiter des infections telles que la pneumonie, la méningite, l’otite moyenne, la septicémie, les infections des voies urinaires et la maladie de Lyme .
Applications De Recherche Scientifique
Cefuroxime sodium salt has a wide range of scientific research applications. In chemistry, it is used as a standard in the analysis of cefuroxime sodium salt residues in various samples. In biology and medicine, it is employed to study bacterial resistance mechanisms and the efficacy of antibiotics. In the pharmaceutical industry, cefuroxime sodium salt is used in the development and testing of new antibiotic formulations .
Mécanisme D'action
Le cefuroxime sodique exerce ses effets en inhibant la synthèse de la paroi cellulaire bactérienne. Il se lie à des protéines de liaison à la pénicilline spécifiques situées à l’intérieur de la paroi cellulaire bactérienne, inhibant l’étape finale de transpeptidation de la synthèse du peptidoglycane. Cette inhibition empêche la formation de liaisons croisées dans la paroi cellulaire bactérienne, ce qui entraîne la lyse et la mort cellulaire .
Analyse Biochimique
Biochemical Properties
Cefuroxime sodium plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, thereby inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition prevents the formation of a functional cell wall, leading to bacterial cell lysis and death . Cefuroxime sodium interacts with various enzymes and proteins, including beta-lactamases, which it is resistant to, allowing it to remain effective against beta-lactamase-producing bacteria .
Cellular Effects
Cefuroxime sodium exerts its effects on various types of cells by disrupting bacterial cell wall synthesis. This disruption leads to the rupture of bacterial cell walls, resulting in the death of the bacteria . In addition to its bactericidal effects, cefuroxime sodium can influence cell signaling pathways, gene expression, and cellular metabolism in bacterial cells. By inhibiting cell wall synthesis, it interferes with the normal functioning of bacterial cells, ultimately leading to their demise .
Molecular Mechanism
The molecular mechanism of action of cefuroxime sodium involves binding to penicillin-binding proteins (PBPs) within the bacterial cell wall. This binding inhibits the final transpeptidation step of peptidoglycan synthesis, which is essential for cell wall biosynthesis . As a result, the bacterial cell wall is weakened, leading to cell lysis and death. Cefuroxime sodium’s resistance to beta-lactamase enzymes further enhances its effectiveness against a wide range of bacteria .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cefuroxime sodium can change over time. The stability and degradation of cefuroxime sodium are important factors that influence its long-term effects on cellular function. Studies have shown that cefuroxime sodium remains stable under certain conditions, but its effectiveness may decrease over time due to degradation . Long-term exposure to cefuroxime sodium in in vitro or in vivo studies has shown that it can lead to changes in bacterial populations and resistance patterns .
Dosage Effects in Animal Models
The effects of cefuroxime sodium vary with different dosages in animal models. At therapeutic doses, cefuroxime sodium effectively treats bacterial infections without causing significant adverse effects . At higher doses, cefuroxime sodium can cause toxic or adverse effects, including gastrointestinal disturbances and nephrotoxicity . Threshold effects have been observed, where increasing the dosage beyond a certain point does not significantly enhance its antibacterial activity but increases the risk of toxicity .
Metabolic Pathways
Cefuroxime sodium is involved in various metabolic pathways within the body. It is primarily excreted unchanged in the urine, indicating minimal metabolism . The drug interacts with enzymes and cofactors involved in renal excretion, ensuring its efficient elimination from the body . Cefuroxime sodium’s impact on metabolic flux and metabolite levels is minimal, as it is not extensively metabolized .
Transport and Distribution
Cefuroxime sodium is widely distributed within cells and tissues. It is absorbed well from the gastrointestinal tract when administered as the axetil salt and is hydrolyzed to the active drug in the gastrointestinal mucosa . The drug achieves peak plasma concentrations within 2 hours of oral administration and 30 minutes of intramuscular administration . Cefuroxime sodium is distributed to various body tissues and fluids, including bronchial secretions, synovial and pericardial fluid, kidneys, heart, liver, bone, and bile . It also crosses the blood-brain barrier, making it effective in treating central nervous system infections .
Subcellular Localization
The subcellular localization of cefuroxime sodium is primarily within the bacterial cell wall, where it exerts its bactericidal effects. The drug targets penicillin-binding proteins (PBPs) within the cell wall, inhibiting peptidoglycan synthesis and leading to cell lysis . Cefuroxime sodium does not undergo significant post-translational modifications or targeting signals that direct it to specific compartments or organelles within bacterial cells .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La préparation du cefuroxime sodique implique plusieurs étapes. Une méthode comprend l’ajout de méthanol anhydre ou d’alcool, d’une solution aqueuse de lactate de sodium et d’iso-octoate de sodium dans un récipient pour obtenir du liquide sodique. Dans un autre récipient, on ajoute de l’acétone, de l’eau et de l’acide cefuroxime, puis du charbon actif pour l’agitation, la décoloration et la filtration afin d’obtenir un filtrat d’acide cefuroxime. Le filtrat est ensuite ajouté au liquide sodique, agité pour générer une sédimentation et filtré pour obtenir un produit humide de this compound. Le produit humide est lavé avec un mélange liquide méthanol/acétone ou un mélange liquide alcool anhydre/acétone, puis lavé avec une solution d’acétone et séché pour obtenir le produit final .
Méthodes de production industrielle : La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique le maintien de conditions stériles pour garantir la pureté du produit et son aptitude à un usage médical. Les conditions réactionnelles sont soigneusement contrôlées pour optimiser le rendement et minimiser les impuretés .
Analyse Des Réactions Chimiques
Types de réactions : Le cefuroxime sodique subit diverses réactions chimiques, notamment l’hydrolyse, l’oxydation et la substitution. Ces réactions sont essentielles pour sa stabilité et son efficacité en tant qu’antibiotique.
Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant le this compound comprennent l’acétate de sodium, l’acide acétique et l’acétonitrile. Les réactions sont généralement effectuées dans des conditions de pH contrôlées, souvent en utilisant des tampons pour maintenir le pH souhaité .
Principaux produits formés : Les principaux produits formés à partir des réactions du this compound comprennent ses formes hydrolysées et divers produits de dégradation. Ces produits sont analysés pour garantir la stabilité et l’efficacité de l’antibiotique .
Applications de la recherche scientifique
Le this compound a un large éventail d’applications de recherche scientifique. En chimie, il est utilisé comme étalon dans l’analyse des résidus de this compound dans divers échantillons. En biologie et en médecine, il est utilisé pour étudier les mécanismes de résistance bactérienne et l’efficacité des antibiotiques. Dans l’industrie pharmaceutique, le this compound est utilisé dans le développement et les essais de nouvelles formulations d’antibiotiques .
Comparaison Avec Des Composés Similaires
Le cefuroxime sodique fait partie de la classe des antibiotiques céphalosporines, qui comprend d’autres composés tels que la céfotaxime, la céftazidime et la ceftriaxone. Comparé à ces composés similaires, le this compound a un spectre d’activité plus large et est moins sensible à la dégradation par la bêta-lactamase. Cela le rend particulièrement efficace contre les bactéries productrices de bêta-lactamase .
Liste des composés similaires :- Céfotaxime
- Ceftzidime
- Ceftriaxone
- Céphalotine
- Cefmétazole
- Cefpodoxime
Propriétés
IUPAC Name |
sodium;3-(carbamoyloxymethyl)-7-[[2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O8S.Na/c1-26-19-9(8-3-2-4-27-8)12(21)18-10-13(22)20-11(15(23)24)7(5-28-16(17)25)6-29-14(10)20;/h2-4,10,14H,5-6H2,1H3,(H2,17,25)(H,18,21)(H,23,24);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URDOHUPGIOGTKV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N4NaO8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56238-63-2 | |
| Record name | Sodium [6R-[6α,7β(Z)]]-3-[[(aminocarbonyl)oxy]methyl]-7-[2-furyl(methoxyimino)acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.594 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Cefuroxime Sodium exert its antibacterial activity?
A: Cefuroxime Sodium, a second-generation cephalosporin antibiotic, acts as a bactericidal agent by interfering with bacterial cell wall synthesis. [] It specifically inhibits the transpeptidation reaction involved in peptidoglycan cross-linking, a crucial step in maintaining the structural integrity of bacterial cell walls. [] This disruption leads to cell lysis and bacterial death.
Q2: What is the molecular formula and weight of Cefuroxime Sodium?
A2: The molecular formula of Cefuroxime Sodium is C16H15N4NaO8S. Its molecular weight is 446.39 g/mol.
Q3: Are there any spectroscopic data available for Cefuroxime Sodium?
A: Yes, various spectroscopic techniques have been employed to characterize Cefuroxime Sodium, including UV-Vis spectrophotometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. Studies have reported the UV-Vis absorption maxima, IR spectral bands, and NMR chemical shifts, providing valuable information about the compound's structure. [, , ]
Q4: Is Cefuroxime Sodium compatible with other commonly used intravenous fluids?
A: Research has demonstrated the compatibility of Cefuroxime Sodium with various intravenous fluids, including 0.9% Sodium Chloride Injection, 5% Glucose Solution, and Lactated Ringer's Solution. Studies have shown that the drug remains stable in these solutions for specific time periods at different temperatures. [, , ]
Q5: What is the stability profile of Cefuroxime Sodium in aqueous solutions?
A: The stability of Cefuroxime Sodium in aqueous solutions is influenced by factors such as temperature, pH, and ionic strength. Studies have demonstrated that the drug undergoes degradation at elevated temperatures and under alkaline conditions. [] Neutral pH conditions generally offer greater stability. []
Q6: How does the reconstitution process impact the stability of Cefuroxime Sodium for injection?
A: Studies have shown that factors like particle size distribution, hygroscopicity, moisture content, and wettability of the Cefuroxime Sodium powder can influence the reconstitution time. [] These variables should be carefully controlled during manufacturing to ensure complete reconstitution before administration. []
Q7: Does Cefuroxime Sodium exhibit any catalytic properties?
A7: Cefuroxime Sodium primarily functions as an antibiotic and does not exhibit significant catalytic properties. Its primary mechanism of action revolves around inhibiting bacterial enzymes involved in cell wall synthesis rather than catalyzing specific chemical reactions.
Q8: Have any computational studies been conducted on Cefuroxime Sodium?
A8: While there are currently no widely published studies on Cefuroxime Sodium using QSAR models or simulations, researchers could potentially employ these techniques to investigate the drug's interactions with its target enzyme and predict the properties of potential derivatives.
Q9: What are some strategies for improving the stability and bioavailability of Cefuroxime Sodium formulations?
A: Researchers are exploring various strategies to enhance the stability and bioavailability of Cefuroxime Sodium, such as the development of microspheres for rectal delivery [], and investigating different crystal forms to potentially improve stability and other pharmaceutical properties. []
Q10: Are there any specific SHE (Safety, Health, and Environment) considerations associated with Cefuroxime Sodium?
A10: As with all pharmaceuticals, manufacturing and handling of Cefuroxime Sodium require adherence to relevant SHE regulations. This includes appropriate waste management practices to minimize environmental impact and ensure worker safety.
Q11: How is Cefuroxime Sodium absorbed, distributed, metabolized, and excreted in the body?
A: Studies in goats have shown that Cefuroxime Sodium is rapidly absorbed and distributed following intramuscular administration, reaching peak serum concentrations within hours. [] It has a relatively short elimination half-life and is primarily excreted in urine. []
Q12: Are there any known mechanisms of resistance to Cefuroxime Sodium?
A: Resistance to Cefuroxime Sodium can arise from mechanisms such as the production of beta-lactamases, which hydrolyze the beta-lactam ring essential for its activity, and alterations in penicillin-binding proteins (PBPs), the drug's target site. []
Q13: Are there any ongoing efforts to develop targeted delivery systems for Cefuroxime Sodium?
A: While not extensively explored, researchers have investigated microspheres as a potential approach to achieve targeted rectal delivery of Cefuroxime Sodium. []
Q14: How is Cefuroxime Sodium typically analyzed in biological samples and pharmaceutical formulations?
A: Various analytical methods have been developed and validated for the determination of Cefuroxime Sodium, including high-performance liquid chromatography (HPLC) [, , , , ] and flow-injection chemiluminescence. [] These methods offer sensitivity, specificity, and reliability in quantifying the drug.
Q15: How does the solubility of Cefuroxime Sodium in different solvents impact its formulation and delivery?
A: The solubility of Cefuroxime Sodium varies in different solvents, which is a crucial factor influencing its formulation and delivery. Studies have investigated its solubility in pure water and binary liquid mixtures, providing valuable data for optimizing pharmaceutical formulations. []
Q16: What are the key considerations for ensuring the quality control of Cefuroxime Sodium products?
A16: Stringent quality control measures are essential throughout the manufacturing process of Cefuroxime Sodium. This includes monitoring critical parameters such as purity, potency, sterility, and stability to guarantee product safety and efficacy.
Q17: Are there any known immunological concerns associated with Cefuroxime Sodium?
A: While Cefuroxime Sodium is generally well-tolerated, hypersensitivity reactions can occur, as with any medication. These reactions are often mediated by the immune system and can manifest as skin rashes or, in rare cases, more severe allergic responses. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


